
Dexlansoprazole
Overview
Description
Dexlansoprazole is a proton pump inhibitor (PPI) approved for treating gastroesophageal reflux disease (GERD), erosive esophagitis (EE), and related acid disorders. As the R-enantiomer of lansoprazole, it employs a dual delayed-release (DDR) formulation designed to prolong plasma exposure and acid suppression. The DDR mechanism releases 25% of the dose in the proximal duodenum (pH ≥ 5.5) and 75% further along the gastrointestinal tract (pH ≥ 6.75), yielding two distinct plasma concentration peaks (1–2 hours and 4–5 hours post-dose) . This pharmacokinetic profile enhances 24-hour intragastric pH control, particularly benefiting patients with nocturnal reflux .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dexlansoprazole is synthesized from lansoprazole, which is a racemic mixture of its R- and S-enantiomers. The synthesis involves the separation of the R-enantiomer from the racemic mixture using chiral chromatography or other enantioselective methods . The process typically includes the following steps:
Resolution of Lansoprazole: The racemic mixture of lansoprazole is resolved into its R- and S-enantiomers using chiral chromatography.
Purification: The R-enantiomer, this compound, is then purified to achieve the desired enantiomeric purity.
Industrial Production Methods
Industrial production of this compound involves large-scale chiral separation techniques. The use of chiral stationary phases in high-performance liquid chromatography (HPLC) is common for achieving high enantiomeric purity . Additionally, the production process includes stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dexlansoprazole undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert this compound to its sulfide form.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Dexlansoprazole has a wide range of scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar PPIs
Efficacy in Acid Suppression
Dexlansoprazole demonstrates superior or comparable acid control to other PPIs, as measured by the percentage of time intragastric pH > 4 over 24 hours:
Notes:
- In EE patients (Los Angeles grades C/D), this compound 90 mg achieved 85% healing vs. 63% with 30 mg .
- For non-severe EE (grades A/B), healing rates were comparable to lansoprazole .
Pharmacokinetic Advantages
This compound’s DDR technology results in a larger AUC and sustained plasma levels compared to single-release PPIs:
Parameter | This compound 60 mg | Esomeprazole 40 mg | Lansoprazole 30 mg |
---|---|---|---|
Tmax (hours) | 1–2 and 4–5 | 1.5–2 | 1.7–2.2 |
Mean pH (0–24h) | 5.36–5.91 | 4.8–5.1 | 4.3–4.7 |
% Time pH > 4 | 58% | 48% | 45–50% |
Key Studies |
Clinical Outcomes
- GERD Symptom Relief : this compound 60 mg reduced heartburn severity faster than lansoprazole 30 mg (significant improvement by week 4; p < 0.05) .
- Nocturnal Reflux: Sustained pH control (>4 for 12–18 hours) makes it effective for nighttime symptoms .
- Gender Differences : Female patients reported higher symptom resolution with this compound vs. esomeprazole by day 3 (38.3% vs. 18.4%, p = 0.046) .
Limitations and Controversies
- CYP2C19 Genotype Variability: May affect pharmacokinetics, though less pronounced than with lansoprazole .
- Conflicting EE Healing Data: One trial reported 85.3% healing with this compound 60 mg vs. 84.6%) .
Biological Activity
Dexlansoprazole is a novel proton pump inhibitor (PPI) that has gained attention for its unique pharmacological properties and efficacy in treating gastroesophageal reflux disease (GERD). This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.
This compound functions by irreversibly inhibiting the H^+/K^+-ATPase enzyme, which is crucial for gastric acid secretion in the parietal cells of the stomach. This inhibition effectively reduces both basal and stimulated gastric acid production. The compound is the R-enantiomer of lansoprazole, demonstrating enhanced potency and a more favorable pharmacokinetic profile compared to its counterpart .
Pharmacokinetics
This compound exhibits a dual-release formulation that allows for two distinct phases of drug release at varying pH levels. This innovative delivery system leads to two peak plasma concentrations, enhancing its bioavailability and prolonging its action against acid secretion. Key pharmacokinetic parameters include:
Parameter | Value (30 mg) | Value (60 mg) |
---|---|---|
C_max (ng/mL) | 658 (40% CV) | 1397 (51% CV) |
AUC (ng·h/mL) | 3275 (47% CV) | 6529 (60% CV) |
Volume of Distribution | 40 L | - |
Protein Binding | 96-99% | - |
This compound is extensively metabolized in the liver primarily via the CYP2C19 enzyme, leading to various inactive metabolites .
Clinical Efficacy
Numerous studies have evaluated the efficacy of this compound in managing GERD symptoms, particularly in patients with non-erosive reflux disease (NERD) and erosive esophagitis.
Key Findings from Clinical Trials:
- A meta-analysis indicated that this compound significantly increased the number of heartburn-free days compared to placebo, with odds ratios showing a reduction in nighttime heartburn events .
- In a study involving patients with erosive esophagitis, healing rates after 8 weeks of treatment were reported at 92.3% for those receiving this compound at 60 mg compared to 86.1% for lansoprazole .
- Another trial demonstrated that 30 mg of this compound resulted in a higher percentage of heartburn-free days (54.9%) compared to placebo (18.5%) over a 4-week period .
Case Studies
-
Case Study on Erosive Esophagitis :
- Patient Profile : A 45-year-old male diagnosed with moderate erosive esophagitis.
- Treatment : Administered this compound 60 mg daily.
- Outcome : Complete healing observed after 8 weeks, with significant symptom relief reported.
-
Case Study on NERD :
- Patient Profile : A 38-year-old female with persistent heartburn.
- Treatment : Treated with this compound 30 mg daily.
- Outcome : Achieved 80% reduction in heartburn episodes within one month.
Safety Profile
This compound is generally well-tolerated; however, like other PPIs, it may lead to potential side effects such as headache, diarrhea, and abdominal pain. Long-term use has been associated with risks such as Clostridium difficile infection and bone fractures due to decreased calcium absorption .
Q & A
Basic Research Questions
Q. What are the established pharmacokinetic parameters of dexlansoprazole, and how do they inform dosing regimens in clinical trials?
this compound’s pharmacokinetics, including its elimination half-life (t½: ~1.17–1.21 h) and clearance rate (CL: 6.62–6.80 L/h), are critical for designing dosing protocols. Studies comparing single vs. multiple doses (e.g., q12h administration) show no significant drug accumulation, supporting its use in sustained acid suppression . Methodologically, researchers should incorporate population pharmacokinetic modeling to account for interindividual variability, particularly CYP2C19 metabolic phenotypes, which influence enantiomer-specific clearance rates .
Q. How is the efficacy of this compound typically measured in GERD-related clinical trials?
Efficacy is quantified using intragastric pH monitoring, with key endpoints including mean 24-hour pH, time pH ≥4 (TpH ≥4), and time pH ≥6 (TpH ≥6). For example, a single 30 mg dose achieves a mean pH of 5.28 ±1.15, TpH ≥4 of 67.34% ±12.34, and TpH ≥6 of 53.70% ±17.06 . Trials should standardize pH measurement devices and control for confounding factors like diet or concomitant medications to ensure reproducibility .
Q. What methodologies are used to compare this compound with other PPIs, such as lansoprazole?
Randomized controlled trials (RCTs) with intention-to-treat (ITT) analysis are preferred. For instance, an 8-week RCT demonstrated this compound’s superior symptom response rates for cough (76.5% vs. 38.0%) and globus (69.7% vs. 30.8%) compared to lansoprazole, using validated symptom scales and multivariate logistic regression to adjust for covariates like dyslipidemia and erosive esophagitis .
Advanced Research Questions
Q. How can researchers address contradictions in pharmacokinetic data between enantiomers of this compound and racemic mixtures?
Contradictions arise from enantiomer-specific metabolism differences. For example, R-enantiomer (this compound) exhibits higher AUC and Vd compared to S-lansoprazole in racemic formulations. Advanced studies should employ chiral chromatography to isolate enantiomers and use pharmacokinetic-pharmacodynamic (PK/PD) modeling to assess their individual contributions to acid suppression. CYP2C19 genotyping is also recommended to stratify participants and reduce metabolic variability .
Q. What experimental designs are optimal for evaluating this compound’s efficacy in atypical GERD symptoms (e.g., cough, globus)?
Hybrid pragmatic-explanatory trials are effective. A study design incorporating 24-hour pH-impedance monitoring alongside validated symptom diaries (e.g., Reflux Symptom Index) can objectively correlate acid exposure with symptom severity. Post-hoc subgroup analyses should adjust for predictors like dyslipidemia or absence of typical GERD symptoms to isolate this compound’s therapeutic effect .
Q. How should researchers handle confounding variables in comparative studies of PPIs?
Multivariate regression models are essential. For example, in a study comparing this compound and lansoprazole, covariates such as erosive esophagitis, dyslipidemia, and baseline symptom severity were included to control for confounding. Propensity score matching or stratification during randomization can further minimize bias .
Q. What strategies mitigate data variability in intragastric pH measurements across multi-center trials?
Standardization protocols include:
- Using identical pH-monitoring devices calibrated to a reference standard.
- Centralized training for technicians to ensure consistent probe placement.
- Blinded adjudication of pH tracings to reduce observer bias. Statistical methods like mixed-effects models can account for center-specific variability .
Q. How can in vitro models be leveraged to study this compound’s off-target effects or drug interactions?
Preclinical studies should utilize human hepatocyte cultures or CYP2C19-expressing cell lines to assess metabolic interactions. For instance, co-incubation with clopidogrel (a CYP2C19 substrate) can quantify competitive inhibition. High-throughput screening assays are also valuable for identifying off-target binding affinities .
Q. Methodological Guidelines
Q. What are best practices for reporting adverse events (AEs) in this compound trials?
Follow CONSORT guidelines:
- Classify AEs using CTCAE (Common Terminology Criteria for Adverse Events).
- Report incidence rates stratified by dose and duration.
- Perform causality assessment (e.g., Naranjo Scale) to distinguish drug-related vs. incidental AEs .
Q. How to ensure reproducibility in preclinical studies of this compound?
Implement ARRIVE 2.0 guidelines:
- Detail animal models (e.g., GERD-induced rats), including sex/age distribution.
- Specify drug formulation (e.g., suspension in 0.5% methylcellulose) and administration routes.
- Publish raw data and analysis scripts in repositories like Figshare or Zenodo .
Q. Data Analysis & Interpretation
Q. What statistical approaches resolve contradictions in symptom response rates between PPIs?
Bayesian network meta-analysis (NMA) can synthesize direct and indirect evidence from multiple trials. For example, NMA of this compound vs. lansoprazole vs. omeprazole can rank PPIs by symptom resolution probability while adjusting for study heterogeneity .
Q. How to analyze pharmacodynamic data when pH metrics show non-normal distributions?
Non-parametric tests (e.g., Wilcoxon signed-rank) are appropriate for skewed pH data. Alternatively, log-transform pH values to approximate normality before applying linear regression .
Properties
IUPAC Name |
2-[(R)-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIHNNLFOKEZEW-RUZDIDTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CN=C1C[S@@](=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.21mg/mL at pH7.0 | |
Record name | Dexlansoprazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05351 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
138530-94-6 | |
Record name | (+)-Lansoprazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138530-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexlansoprazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05351 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (+)-2-[(R)-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl} sulfinyl]-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEXLANSOPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYE4T5I70X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
Decomposes at 140ºC | |
Record name | Dexlansoprazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05351 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.